Hymexelsin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C21H26O13 |

|---|---|

分子量 |

486.4 g/mol |

IUPAC名 |

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one |

InChI |

InChI=1S/C21H26O13/c1-29-11-4-9-2-3-14(23)32-10(9)5-12(11)33-19-17(26)16(25)15(24)13(34-19)6-30-20-18(27)21(28,7-22)8-31-20/h2-5,13,15-20,22,24-28H,6-8H2,1H3/t13-,15-,16+,17-,18-,19-,20-,21?/m1/s1 |

InChIキー |

DCERMUGUBKSKBM-PDHPSTQSSA-N |

異性体SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@H](C(CO4)(CO)O)O)O)O)O |

正規SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

What is the chemical structure of Hymexelsin?

For Researchers, Scientists, and Drug Development Professionals

Introduction

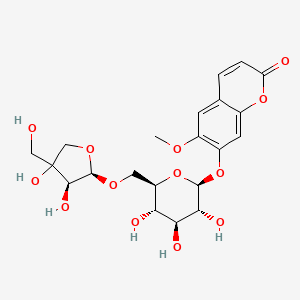

Hymexelsin is a naturally occurring coumarin (B35378) glycoside that has been isolated from the stem bark of Hymenodictyon excelsum. As a member of the coumarin family, this compound is of interest to the scientific community for its potential biological activities. This technical guide provides a detailed overview of the chemical structure of this compound, along with available data on its physicochemical properties and insights into potential biological activities and mechanisms of action, primarily inferred from studies on its aglycone component, scopoletin (B1681571).

Chemical Structure and Properties

This compound is structurally characterized as an apiose-containing scopoletin glycoside. The core structure consists of the coumarin derivative scopoletin (7-hydroxy-6-methoxycoumarin) linked to a disaccharide composed of glucose and apiose.

Chemical Identifiers:

-

IUPAC Name: 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one

-

Molecular Formula: C₂₁H₂₆O₁₃

-

Molecular Weight: 486.4 g/mol

-

Canonical SMILES: COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3--INVALID-LINK--CO[C@H]4--INVALID-LINK--(CO)O)O)O)O">C@@HO

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound, providing essential data for research and drug development purposes.

| Property | Value | Source |

| Molecular Weight | 486.4 g/mol | PubChem |

| XLogP3 | -2.1 | PubChem |

| Hydrogen Bond Donor Count | 8 | PubChem |

| Hydrogen Bond Acceptor Count | 13 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Exact Mass | 486.13734088 | PubChem |

| Monoisotopic Mass | 486.13734088 | PubChem |

| Topological Polar Surface Area | 194 Ų | PubChem |

| Heavy Atom Count | 34 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 748 | PubChem |

Experimental Protocols

General Isolation and Purification Workflow for Scopoletin Glycosides

The following diagram illustrates a typical workflow for the extraction and isolation of scopoletin glycosides from plant material.

Methodological Details:

-

Extraction: The air-dried and powdered plant material (e.g., stem bark of Hymenodictyon excelsum) is typically subjected to exhaustive extraction with a polar solvent like methanol or ethanol (B145695) at room temperature or under reflux.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Glycosides like this compound are often enriched in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is subjected to multiple rounds of column chromatography. Initial separation may be performed on silica gel, followed by size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on their molecular size.

-

Final Purification: Fractions containing the compound of interest, as monitored by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and UV-Vis spectroscopy.

Potential Biological Activities and Signaling Pathways

Currently, there is a lack of direct experimental data on the biological activities and signaling pathways specifically modulated by this compound. However, valuable insights can be drawn from studies on its aglycone, scopoletin , which has been more extensively researched. It is important to note that the glycosylation of scopoletin to form this compound may significantly alter its pharmacokinetic and pharmacodynamic properties.

Insights from Scopoletin Research

Scopoletin has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These activities are often attributed to its ability to modulate key cellular signaling pathways.

Scopoletin has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Scopoletin has been demonstrated to induce apoptosis in various cancer cell lines. The proposed mechanisms often involve the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This includes the regulation of Bcl-2 family proteins, activation of caspases, and cell cycle arrest.

Molecular Docking Studies

A molecular docking study investigating phytochemicals from Hymenodictyon excelsum for their potential to inhibit the androgen receptor (AR) in the context of prostate cancer has been reported.[1] While this compound itself was not directly evaluated in this study, related compounds from the plant, such as esculin (B1671248) (a coumarin glycoside), were assessed. The study predicted favorable binding of these compounds to the ligand-binding domain of the AR, suggesting a potential mechanism for anti-prostate cancer effects through the modulation of AR signaling.[1] However, it is crucial to emphasize that these are computational predictions and require experimental validation for this compound.

Conclusion and Future Directions

This compound is a well-characterized chemical entity with a defined structure. However, there is a significant lack of experimental data regarding its biological activities and mechanisms of action. The known pharmacological profile of its aglycone, scopoletin, suggests that this compound may possess anti-inflammatory and anticancer properties. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the in vitro and in vivo efficacy of pure this compound through assays such as cytotoxicity (IC₅₀ values against various cancer cell lines) and anti-inflammatory (ED₅₀ values in animal models) studies.

-

Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways, including but not limited to NF-κB, MAPK, and PI3K/Akt, in relevant cell-based models.

-

Experimental Validation of AR Interaction: Validating the computationally predicted interaction with the androgen receptor through in vitro binding assays and functional reporter gene assays.

-

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and potential as a therapeutic agent.

A deeper understanding of the pharmacological profile of this compound will be crucial in unlocking its potential for the development of novel therapeutics.

References

Hymexelsin: A Technical Guide to its Discovery, Natural Sources, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymexelsin is a naturally occurring apiose-containing scopoletin (B1681571) glycoside. First identified in the late 1980s, this compound has garnered interest due to its unique chemical structure, combining a coumarin (B35378) aglycone with a rare branched-chain sugar. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, and a detailed exploration of its putative biosynthetic pathway. The information is presented to support further research and potential applications in drug discovery and development.

Discovery and Initial Characterization

This compound was first isolated and identified by P. S. Rao and colleagues in 1988 from the stem bark of Hymenodictyon excelsum, a flowering plant in the Rubiaceae family.[1] Their findings were published in the Journal of Natural Products. The structure of this compound was elucidated as an apioglucoside of scopoletin.[2][3]

Natural Sources

The primary and most well-documented natural source of this compound is the stem bark of Hymenodictyon excelsum.[1][2] This deciduous tree is found in tropical and sub-tropical regions of Asia. Subsequent reports have also suggested the presence of this compound in other related species, including Hymenodictyon orixense and Catunaregam obovata.

Table 1: Known Natural Sources of this compound

| Species | Plant Part | Reference(s) |

| Hymenodictyon excelsum | Stem Bark | |

| Hymenodictyon orixense | Bark | |

| Catunaregam obovata | Not Specified |

Experimental Protocols

Disclaimer: The detailed experimental protocol from the original 1988 publication by Rao et al. could not be accessed in its entirety. The following methodologies are based on general practices for the isolation and structural elucidation of natural products and information inferred from available abstracts and secondary sources.

General Isolation and Purification of this compound

The isolation of this compound from its natural source, such as the stem bark of Hymenodictyon excelsum, would typically involve the following steps:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, likely using a polar solvent such as methanol (B129727) or ethanol, to extract a wide range of secondary metabolites, including glycosides.

-

Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. This compound, being a glycoside, would be expected to concentrate in the more polar fractions.

-

Chromatography: The polar fractions are subjected to various chromatographic techniques for further purification. This may include:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution system of solvents to separate compounds based on their affinity to the stationary phase.

-

Preparative Thin-Layer Chromatography (TLC): For smaller scale purification.

-

High-Performance Liquid Chromatography (HPLC): A highly efficient technique for the final purification of the compound to obtain a high degree of purity.

-

References

The Biosynthesis of Hymexelsin in Hymenodictyon excelsum: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymexelsin, a notable apiose-containing scopoletin (B1681571) glycoside isolated from the stem bark of Hymenodictyon excelsum, presents a unique structural motif with potential pharmacological significance. Elucidating its biosynthetic pathway is crucial for understanding its natural production and for developing biotechnological avenues for its synthesis. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established knowledge of scopoletin and apiose biosynthesis in plants. We detail the enzymatic steps from primary metabolites to the final glycosylated product, present hypothetical quantitative data for key enzymes, and provide detailed experimental protocols for pathway elucidation and enzyme characterization. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

Hymenodictyon excelsum Wall. (Rubiaceae) is a tree recognized in traditional medicine for its diverse therapeutic properties. Phytochemical analyses have revealed a rich profile of secondary metabolites, including the coumarin (B35378) glycoside, this compound.[1] this compound is structurally characterized as a scopoletin molecule glycosylated with an apiose-containing disaccharide.[2] While the presence of this compound in H. excelsum is established, its biosynthetic pathway has not been experimentally elucidated. This document outlines a putative pathway based on well-characterized analogous pathways for its constituent moieties: the coumarin scaffold (scopoletin) and the unique branched-chain sugar (apiose).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be logically divided into three major stages:

-

Biosynthesis of the Scopoletin Aglycone: This pathway follows the general phenylpropanoid route to produce the coumarin scopoletin.

-

Biosynthesis of the UDP-D-apiose Sugar Donor: This involves the conversion of UDP-D-glucuronic acid to the activated, branched-chain pentose, UDP-D-apiose.

-

Sequential Glycosylation of Scopoletin: This final stage involves two glycosylation events: first, the attachment of a glucose molecule to scopoletin, followed by the addition of an apiose moiety to the glucose residue by a specific apiosyltransferase.

Stage 1: Biosynthesis of Scopoletin

The formation of scopoletin begins with the shikimate pathway, producing the aromatic amino acid L-phenylalanine. This is then channeled into the phenylpropanoid pathway. The key enzymatic steps are outlined below.

The key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), p-Coumaroyl 3'-Hydroxylase (C3'H), Caffeoyl-CoA O-Methyltransferase (CCoAOMT), Feruloyl-CoA 6'-Hydroxylase (F6'H), and Coumarin Synthase (COSY).[3]

Stage 2: Biosynthesis of UDP-D-apiose

The unique branched-chain pentose, apiose, is synthesized from UDP-D-glucuronic acid, a product of primary carbohydrate metabolism. This conversion is catalyzed by the bifunctional enzyme UDP-apiose/UDP-xylose synthase (UAXS).

UDP-glucose dehydrogenase (UGD) first oxidizes UDP-D-glucose to UDP-D-glucuronic acid. Subsequently, UDP-apiose/UDP-xylose synthase (UAXS) catalyzes the NAD+-dependent conversion of UDP-D-glucuronic acid to both UDP-D-apiose and UDP-D-xylose.

Stage 3: Glycosylation of Scopoletin to form this compound

This final stage involves the sequential action of two glycosyltransferases. First, a glucosyltransferase attaches a glucose moiety to the 7-hydroxyl group of scopoletin to form scopolin (B1681689). Subsequently, a specific apiosyltransferase transfers an apiose unit from UDP-D-apiose to the glucose of scopolin, yielding this compound.

Quantitative Data (Hypothetical)

As no experimental data for the biosynthesis of this compound in H. excelsum is available, the following tables present hypothetical kinetic parameters for the key glycosyltransferases based on known values for similar plant enzymes.

Table 1: Hypothetical Kinetic Parameters for Scopoletin Glucosyltransferase (SGT)

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) |

| Scopoletin | 150 | 800 | 0.6 | 4.0 x 103 |

| UDP-glucose | 250 | 950 | 0.7 | 2.8 x 103 |

Table 2: Hypothetical Kinetic Parameters for Scopolin Apiosyltransferase (SAT)

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) |

| Scopolin | 200 | 650 | 0.5 | 2.5 x 103 |

| UDP-apiose | 100 | 750 | 0.55 | 5.5 x 103 |

Experimental Protocols

The following protocols are designed to guide the elucidation of the proposed this compound biosynthetic pathway.

Protocol 1: Isolation and Quantification of this compound and its Precursors

Objective: To extract and quantify this compound, Scopoletin, and Scopolin from H. excelsum tissues.

Methodology:

-

Plant Material: Collect fresh stem bark of Hymenodictyon excelsum.

-

Extraction:

-

Freeze-dry and grind the plant material to a fine powder.

-

Perform a Soxhlet extraction with methanol (B129727) for 8 hours.

-

Alternatively, use ultrasound-assisted extraction with methanol at 25°C for 1 hour.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Redissolve the crude extract in water and partition sequentially with n-hexane, chloroform (B151607), and ethyl acetate.

-

Analyze each fraction by Thin Layer Chromatography (TLC) to identify fractions containing coumarins.

-

-

Isolation:

-

Subject the coumarin-rich fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

-

Further purify the isolated compounds using preparative High-Performance Liquid Chromatography (HPLC).

-

-

Quantification:

-

Develop an HPLC method with a C18 column and a gradient of acetonitrile (B52724) and water (with 0.1% formic acid) for the simultaneous quantification of Scopoletin, Scopolin, and this compound.

-

Use authenticated standards for calibration curves.

-

Monitor at an appropriate wavelength (e.g., 345 nm for coumarins).

-

Protocol 2: Heterologous Expression and Purification of Candidate Glycosyltransferases

Objective: To produce and purify recombinant Scopoletin Glucosyltransferase (SGT) and Scopolin Apiosyltransferase (SAT).

Methodology:

-

Gene Identification: Identify candidate glycosyltransferase genes from a transcriptome library of H. excelsum based on homology to known scopoletin glucosyltransferases and apiosyltransferases.

-

Cloning: Synthesize codon-optimized genes and clone them into an expression vector (e.g., pET-28a(+)) with an N-terminal His-tag.

-

Expression: Transform the expression vector into E. coli BL21(DE3) and induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.

-

Purification:

-

Harvest and lyse the bacterial cells by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged protein from the supernatant using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

-

Elute the protein with an imidazole (B134444) gradient.

-

Assess purity by SDS-PAGE.

-

Protocol 3: Enzyme Assays and Kinetic Analysis

Objective: To determine the enzymatic activity and kinetic parameters of the purified SGT and SAT.

Methodology:

-

Enzyme Assay for SGT:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), the purified SGT, varying concentrations of scopoletin, and UDP-glucose.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Analyze the formation of scopolin by HPLC as described in Protocol 1.

-

-

Enzyme Assay for SAT:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), the purified SAT, varying concentrations of scopolin, and UDP-apiose.

-

Incubation and Analysis: Follow the same procedure as for the SGT assay, analyzing for the formation of this compound by HPLC.

-

-

Kinetic Analysis:

-

Determine the initial reaction velocities at varying substrate concentrations (both the aglycone/glycoside acceptor and the nucleotide sugar donor).

-

Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Conclusion

This technical guide presents a comprehensive, albeit putative, framework for the biosynthesis of this compound in Hymenodictyon excelsum. The proposed pathway, based on established biochemical principles of coumarin and apiose synthesis, provides a solid foundation for future experimental validation. The detailed experimental protocols offer a roadmap for researchers to isolate and quantify this compound and its precursors, and to identify and characterize the key glycosyltransferases involved in its formation. Successful elucidation of this pathway will not only contribute to our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this and other complex glycosides with potential therapeutic applications.

References

- 1. A kinetic analysis of regiospecific glucosylation by two glycosyltransferases of Arabidopsis thaliana: domain swapping to introduce new activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Hymexelsin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymexelsin, a naturally occurring apiose-containing scopoletin (B1681571) glycoside, has garnered interest within the scientific community for its potential therapeutic applications, notably its inhibitory effects on the androgen receptor. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailing its structural characteristics, solubility, and spectroscopic profile. The document includes detailed experimental protocols for the characterization of this compound and visualizes its known mechanism of action through its impact on the androgen receptor signaling pathway. All quantitative data are presented in clear, tabular formats for ease of comparison and reference.

Physical and Chemical Properties

This compound is a coumarin (B35378) glycoside first isolated from the stem bark of Hymenodictyon excelsum.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆O₁₃ | [1] |

| Molecular Weight | 486.42 g/mol | [1] |

| CAS Number | 117842-09-8 | |

| Appearance | White crystalline powder | [3] |

| Melting Point | Not explicitly reported, but related coumarin glycosides exhibit a wide range of melting points. | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through spectroscopic techniques. Below are the key spectral data, with detailed experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for determining the complex structure of this compound, revealing the connectivity of the scopoletin core, the glucose, and the apiose sugar moieties.

Table 2.1: ¹³C NMR Chemical Shifts of this compound

| Carbon No. | Chemical Shift (δ) in DMSO-d₆ |

| 2 | 160.6 |

| 3 | 111.4 |

| 4 | 144.2 |

| 4a | 112.7 |

| 5 | 145.2 |

| 6 | 150.2 |

| 7 | 151.2 |

| 8 | 102.7 |

| 8a | 143.5 |

| 6-OMe | 56.1 |

| Glc-1' | 100.8 |

| Glc-2' | 73.3 |

| Glc-3' | 76.5 |

| Glc-4' | 69.6 |

| Glc-5' | 77.2 |

| Glc-6' | 68.4 |

| Api-1'' | 109.1 |

| Api-2'' | 76.2 |

| Api-3'' | 77.9 |

| Api-4'' | 74.0 |

| Api-5'' | 64.0 |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., Bruker Avance operating at a suitable frequency for ¹H and ¹³C nuclei)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal intensity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δH 2.50 ppm, δC 39.52 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities.

-

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its molecular formula and structural features.

Table 2.2: Mass Spectrometry Data for this compound

| Ion | m/z | Interpretation | Reference |

| [M+H]⁺ | 487.144 | Protonated molecule | |

| [M+Na]⁺ | 509 | Sodiated molecule | |

| [M-Apiose+H]⁺ | 355 | Loss of the apiose sugar moiety | |

| [Scopoletin+H]⁺ | 193 | Aglycone fragment |

Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials and Equipment:

-

This compound sample

-

Methanol or other suitable solvent

-

Mass spectrometer (e.g., LC-QTOF-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol.

-

Infusion or LC Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate molecular ions with minimal fragmentation.

-

Mass Analysis:

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 487) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the m/z of the molecular ion to confirm the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic losses, such as the sugar moieties, to confirm the structure.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound.

Table 2.3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 (broad) | O-H | Stretching |

| ~2930 | C-H (aliphatic) | Stretching |

| ~1715 | C=O (lactone) | Stretching |

| ~1620, ~1570 | C=C (aromatic) | Stretching |

| ~1270, ~1150 | C-O | Stretching |

Experimental Protocol: Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr) (IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of this compound (1-2 mg) and about 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture thoroughly to a fine, uniform powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

-

Solubility and Melting Point

Solubility

This compound is reported to be soluble in several organic solvents. A detailed protocol for quantitative solubility determination is provided below.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Small vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the solid to settle. Separate the supernatant from the undissolved solid by centrifugation or by filtering through a syringe filter.

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute an aliquot of the clear supernatant with the solvent to a concentration within the range of the calibration curve.

-

Analyze the diluted sample using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Melting Point

Experimental Protocol: Melting Point Determination

Objective: To determine the melting point range of this compound.

Materials and Equipment:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Mechanism of Action: Inhibition of Androgen Receptor Signaling

This compound has been identified as a potential inhibitor of the androgen receptor (AR), a key driver in the progression of prostate cancer. The following section details the androgen receptor signaling pathway and the proposed mechanism of inhibition by natural glycosides like this compound.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of androgens like dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and proliferation.

Proposed Inhibitory Mechanism of this compound

Natural products, including glycosides, can inhibit androgen receptor signaling through various mechanisms. Based on its structure and the known activities of similar compounds, this compound may interfere with this pathway in one or more of the following ways:

-

Competitive Binding: this compound may bind to the ligand-binding domain (LBD) of the AR, competing with androgens and preventing receptor activation.

-

Inhibition of Nuclear Translocation: It might interfere with the process of AR translocation from the cytoplasm to the nucleus.

-

Disruption of AR-DNA Binding: this compound could prevent the binding of the activated AR to the androgen response elements on the DNA.

-

Modulation of Co-regulator Interaction: It may disrupt the interaction of the AR with co-activators or co-repressors, which are essential for transcriptional regulation.

Experimental Workflow for Assessing Androgen Receptor Inhibition

A typical workflow to characterize the inhibitory potential of a compound like this compound on the androgen receptor signaling pathway is outlined below.

Signaling Pathway Diagram

The following diagram illustrates the androgen receptor signaling pathway and highlights the potential points of inhibition by a natural glycoside inhibitor like this compound.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound, tailored for the scientific community. The detailed experimental protocols and tabulated data offer a practical foundation for researchers working with this and similar natural products. The elucidation of its interaction with the androgen receptor signaling pathway underscores its potential as a lead compound in drug discovery, particularly in the context of prostate cancer research. Further investigation into its specific binding kinetics, in vivo efficacy, and safety profile is warranted to fully explore its therapeutic potential.

References

The Molecular Mechanism of Action of Hymexelsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymexelsin, a naturally occurring coumarin (B35378) glycoside, has emerged as a molecule of interest with potential therapeutic applications. As an apioglucoside of scopoletin, its biological activities are intrinsically linked to its chemical structure. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at a molecular level. Drawing from computational studies and the known biological activities of its aglycone, scopoletin, and related coumarin compounds, we delineate its potential molecular targets and effects on key cellular signaling pathways. This document is intended to serve as a resource for researchers in pharmacology and drug development, providing a foundational understanding and detailed experimental methodologies to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound is a coumarin glycoside that has been isolated from several plant species, including Edgeworthia chrysantha and Hymenodictyon excelsum[1]. Coumarins and their glycosides are a well-established class of phytochemicals known for a wide array of pharmacological properties, including anti-inflammatory, anticoagulant, anticancer, and antimicrobial activities. The glycosidic nature of this compound may influence its solubility, stability, and pharmacokinetic profile, with the ultimate biological effects likely mediated by its aglycone, scopoletin, upon metabolic cleavage. This guide will explore the putative molecular mechanisms of this compound, focusing on its potential roles in metabolic regulation and cancer therapy.

Putative Molecular Targets and Signaling Pathways

Direct experimental evidence on the molecular targets of this compound is limited. However, computational and inferential data based on its structural components suggest several key pathways that may be modulated by this compound.

Activation of AMP-Activated Protein Kinase (AMPK)

A primary hypothesized mechanism of action for this compound is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

-

Molecular Docking Studies : Computational docking simulations suggest that this compound can bind to the allosteric site of AMPK[2]. This interaction is predicted to induce a conformational change that promotes the phosphorylation of Thr-172 on the α-subunit, leading to AMPK activation[3].

Below is a diagram illustrating the proposed signaling pathway for this compound-mediated AMPK activation.

Antagonism of the Androgen Receptor (AR)

Coumarin derivatives have been investigated as potential antagonists of the androgen receptor (AR), a key driver in the progression of prostate cancer.

-

In Silico Evidence : Molecular docking studies of coumarin compounds with the AR ligand-binding domain (LBD) suggest a favorable binding affinity, potentially leading to the inhibition of androgen-induced signaling[4][5]. While direct studies on this compound are lacking, its aglycone, scopoletin, and other coumarins have shown promise in this area.

The following diagram depicts the potential antagonistic effect of this compound on the androgen receptor signaling pathway.

Quantitative Data

The available quantitative data for this compound and related compounds are primarily from computational studies.

| Compound | Target | Assay Type | Value | Unit | Reference |

| This compound | AMPK | Molecular Docking | -26.17 | kcal/mol (CDocker energy) | |

| Esculin | Androgen Receptor | Molecular Docking | -146.55 | kcal/mol (MolDock Score) | |

| Dihydrotestosterone | Androgen Receptor | Molecular Docking | -109.81 | kcal/mol (MolDock Score) |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to validate the hypothesized mechanisms of action of this compound.

Molecular Docking of this compound with AMPK

Objective: To computationally model the interaction between this compound and the AMPK allosteric binding site.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the human AMPK α1β1γ1 isoform from the Protein Data Bank (e.g., PDB ID: 4CFE).

-

Prepare the protein using a molecular modeling software suite (e.g., Schrödinger Maestro). This includes removing water molecules, adding hydrogen atoms, assigning partial charges, and performing a constrained energy minimization using a suitable force field (e.g., OPLS).

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Prepare the ligand by assigning correct bond orders, adding hydrogens, and generating possible ionization states at a physiological pH.

-

-

Receptor Grid Generation:

-

Define the binding site for docking based on the location of a known allosteric activator in the crystal structure.

-

Generate a receptor grid with a defined box size (e.g., 20 Å x 20 Å x 20 Å) centered on the binding site.

-

-

Molecular Docking:

-

Dock the prepared this compound ligand into the receptor grid using a docking program (e.g., Glide).

-

Perform docking with different precision modes (e.g., Standard Precision and Extra Precision).

-

-

Analysis:

-

Analyze the docking poses and scores (e.g., GlideScore, Emodel).

-

Visualize the ligand-protein interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.

-

The workflow for this protocol is illustrated below.

Androgen Receptor (AR) Competition Binding Assay

Objective: To determine the ability of this compound to compete with a natural androgen for binding to the AR.

Protocol:

-

Reagents and Materials:

-

Recombinant human AR protein (ligand-binding domain).

-

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).

-

This compound (and other test compounds).

-

Scintillation proximity assay (SPA) beads (e.g., yttrium silicate).

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

-

96-well microplates.

-

Microplate scintillation counter.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound and a known AR antagonist (positive control) in the assay buffer.

-

In a 96-well plate, add the recombinant AR protein, SPA beads, and the test compounds.

-

Add the radiolabeled androgen to all wells at a final concentration near its Kd for the AR.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

The current body of evidence, though largely inferential, points towards this compound as a promising bioactive molecule with potential therapeutic applications in metabolic disorders and oncology. The hypothesized mechanisms of action, primarily through AMPK activation and androgen receptor antagonism, are rooted in sound computational data and the well-documented activities of its aglycone, scopoletin.

Future research should focus on the following areas:

-

In vitro validation: Conducting biochemical and cell-based assays to confirm the direct interaction of this compound with its putative targets (AMPK and AR) and to quantify its effects on downstream signaling pathways.

-

Cellular studies: Investigating the effects of this compound on glucose uptake, lipid metabolism, and cell proliferation in relevant cell models (e.g., hepatocytes, adipocytes, prostate cancer cell lines).

-

In vivo studies: Evaluating the efficacy of this compound in animal models of metabolic disease and cancer to determine its therapeutic potential and pharmacokinetic properties.

A thorough investigation into these areas will be crucial to fully elucidate the molecular mechanisms of this compound and to pave the way for its potential development as a novel therapeutic agent.

References

- 1. Biocatalytic Synthesis of Coumarin S-Glycosides: Towards Non-Cytotoxic Probes for Biomedical Imaging and Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Pharmacological Activities of Hymexelsin

Disclaimer: Direct pharmacological data for Hymexelsin is largely unavailable in current scientific literature. This guide provides an in-depth analysis of the potential pharmacological activities of this compound by examining the well-documented activities of its aglycone, scopoletin (B1681571), and related coumarin (B35378) glycosides. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future research into this compound.

Introduction

This compound is a naturally occurring apiose-containing scopoletin glycoside isolated from the stem bark of Hymenodictyon excelsum. As a member of the coumarin family, this compound is structurally composed of a coumarin nucleus (scopoletin) linked to a sugar moiety. While research directly investigating the pharmacological profile of this compound is sparse, the extensive studies on its aglycone, scopoletin, provide a strong foundation for predicting its potential therapeutic applications. This guide will synthesize the existing knowledge on scopoletin and related compounds to build a comprehensive overview of the likely pharmacological activities of this compound.

Hymenodictyon excelsum, the plant source of this compound, has been utilized in traditional medicine for a variety of ailments, including tumors, fevers, and inflammatory conditions, suggesting the presence of bioactive constituents like this compound.[1][2]

Potential Pharmacological Activities

Based on the activities of its aglycone, scopoletin, this compound is predicted to exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antifungal properties.[3][4][5]

Scopoletin has demonstrated significant anticancer effects across various cancer cell lines. These effects are primarily attributed to its ability to induce apoptosis, promote cell cycle arrest, and inhibit cell migration and invasion.

Data Presentation: Anticancer Activity of Scopoletin

| Cell Line | Cancer Type | IC50 Value | Reference |

| PC3 | Prostate Cancer | 157 ± 25 µg/mL | |

| PAA | Prostate Cancer | 154 ± 51 µg/mL | |

| HeLa | Cervical Cancer | 294 ± 100 µg/mL | |

| Various Cervical Cancer Lines | Cervical Cancer | 7.5 to 25 µM | |

| Normal Cells | - | 90 µM | |

| A549 | Lung Cancer | ~16 µg/mL | |

| P-388 Murine Leukemia | Leukemia | 17.42 µg/mL | |

| MDA-MB-231 | Breast Cancer | 4.46 µM (for derivative 11b) |

Scopoletin is known to inhibit several enzymes, which contributes to its pharmacological profile.

Data Presentation: Enzyme Inhibition by Scopoletin

| Enzyme | IC50 Value | Reference |

| Monoamine Oxidase (MAO) | 19.4 µg/mL | |

| γ-Aminotransferase | 10.57 µM | |

| Acetylcholinesterase (AChE) | 5.34 µM | |

| Butyrylcholinesterase (BuChE) | 9.11 µM | |

| LDL Oxidation | 10.2 µM |

Coumarins and their derivatives, including scopoletin, have been reported to possess antifungal properties. The antifungal activity is often structure-dependent, with hydroxyl groups at position 7, as seen in scopoletin, contributing to this effect.

Data Presentation: Antifungal Activity of Scopoletin and Related Compounds

| Fungal Strain | Compound | MIC/IC50 Value | Reference |

| Candida spp. | Scopoletin | MIC90 = 67.22 µg/mL | |

| Sclerotinia spp. | Scopoletin | IC50 = 0.9 mM | |

| Sclerotinia spp. | Scopolin (glycoside of scopoletin) | IC50 = 1.3 mM | |

| Candida tropicalis | Scopoletin | MIC = 50 µg/L |

Scopoletin exhibits antioxidant properties by scavenging free radicals and modulating endogenous oxidative stress.

Data Presentation: Antioxidant Activity of Scopoletin

| Assay | Activity/IC50 Value | Reference |

| DPPH Radical Scavenging | IC50 = 0.82 mg/mL | |

| NO Radical Scavenging | IC50 = 0.64 mg/mL |

Mechanisms of Action and Signaling Pathways

The pharmacological activities of scopoletin are mediated through the modulation of various cellular signaling pathways. It is plausible that this compound, upon hydrolysis to scopoletin, could engage similar molecular targets.

Apoptosis Induction: Scopoletin induces apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. It upregulates pro-apoptotic proteins like Bax and caspases-3, -8, and -9, while downregulating the anti-apoptotic protein Bcl-2.

Cell Cycle Arrest: Scopoletin can arrest the cell cycle at different phases, such as G0/G1 and G2/M, thereby inhibiting cancer cell proliferation.

Inhibition of Metastasis: Scopoletin has been shown to inhibit the migration and invasion of cancer cells.

Signaling Pathway Diagrams

Caption: Hypothetical anticancer signaling pathways of Scopoletin.

Scopoletin exerts anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways like NF-κB and reducing the production of inflammatory cytokines. Its antioxidant activity is linked to the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

References

In Silico Prediction of Hymexelsin Targets: A Technical Guide

Abstract

Hymexelsin, a scopoletin (B1681571) glycoside isolated from Hymenodictyon excelsum, is a natural product with potential therapeutic applications.[1][2][3] Understanding its mechanism of action is paramount for its development as a pharmacological agent. This technical guide provides a comprehensive overview of an in silico workflow designed to predict the molecular targets of this compound. The methodologies detailed herein are intended for researchers, scientists, and drug development professionals engaged in the exploration of natural product bioactivity. This document outlines a multi-faceted computational strategy, integrating ligand-based and structure-based approaches to generate a high-confidence list of putative protein targets for this compound, thereby guiding subsequent experimental validation.

Introduction

Natural products are a rich source of novel pharmacophores and have historically been a cornerstone of drug discovery.[4][5] this compound, an apiose-containing scopoletin glycoside, represents a promising candidate for further investigation. While preliminary studies on the phytochemistry of Hymenodictyon excelsum have been conducted, the specific molecular targets of this compound remain largely unelucidated. In silico target prediction offers a rapid and cost-effective approach to hypothesize the molecular basis of a compound's activity, thereby prioritizing experimental studies.

This guide details a systematic in silico workflow for identifying potential protein targets of this compound. The proposed strategy leverages a combination of reverse docking, pharmacophore modeling, and machine learning-based methods to enhance the predictive accuracy of the target identification process.

This compound: Compound Profile

A crucial first step in any in silico analysis is the characterization of the ligand.

Table 1: this compound Compound Profile

| Property | Value | Source |

| IUPAC Name | 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one | PubChem |

| Molecular Formula | C21H26O13 | PubChem |

| Molecular Weight | 486.4 g/mol | PubChem |

| SMILES | COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3--INVALID-LINK--CO[C@H]4--INVALID-LINK--(CO)O)O)O)O">C@@HO | PubChem |

| InChIKey | DCERMUGUBKSKBM-DSEJFMNZSA-N | PubChem |

In Silico Target Prediction Workflow

The proposed workflow for this compound target prediction is a multi-step process designed to integrate various computational techniques for a more robust and reliable outcome.

Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow.

Phase 1: Ligand and Target Preparation

4.1.1. Ligand Preparation

-

Obtain SMILES String: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained from a chemical database such as PubChem.

-

2D to 3D Conversion: The SMILES string is converted into a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for accurate docking and pharmacophore modeling.

4.1.2. Target Database Selection and Preparation

-

Database Selection: A comprehensive set of protein structures is required for reverse docking. Several public databases can be utilized:

-

Protein Data Bank (PDB): A repository of experimentally determined 3D structures of biological macromolecules.

-

ChEMBL: A database of bioactive molecules with drug-like properties.

-

BindingDB: A public database of measured binding affinities, focusing on the interactions of small molecules with proteins.

-

-

Database Curation: The selected database should be filtered to include only high-resolution protein structures, remove redundant entries, and, where possible, select for human proteins if the intended application is in human health.

-

Protein Preparation: Each protein structure must be prepared for docking. This typically involves:

-

Removing water molecules and other non-essential ligands.

-

Adding hydrogen atoms.

-

Assigning protonation states to ionizable residues.

-

Repairing any missing side chains or loops.

-

Phase 2: Target Prediction Methodologies

4.2.1. Reverse Docking

Reverse docking screens a single ligand against a library of potential protein targets.

-

Software Selection: Utilize a validated docking program such as AutoDock, GOLD, or a web-based server like PharmMapper or idTarget.

-

Grid Box Definition: For each target protein, define a binding pocket. This can be done by identifying known ligand-binding sites or by using pocket prediction algorithms.

-

Docking Simulation: Perform the docking of the prepared this compound structure into the defined binding pocket of each target protein.

-

Scoring and Ranking: The docking program will generate a binding affinity score (e.g., kcal/mol) for each this compound-protein complex. Rank the potential targets based on these scores.

Table 2: Representative Reverse Docking Output

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A (1APM) | -9.8 | Lys72, Glu91, Asp184 |

| Androgen Receptor (2AM9) | -9.5 | Gln711, Arg752, Asn705 |

| Cyclooxygenase-2 (5IKR) | -9.2 | Arg120, Tyr355, Ser530 |

| 14-alpha demethylase (1EA1) | -8.9 | His377, Tyr132, Cys449 |

| ... | ... | ... |

4.2.2. Ligand-Based Pharmacophore Modeling

This approach is useful when a set of known active ligands for a particular target is available. Given the limited data on this compound's targets, a more general approach would be to use this compound's structure to generate a pharmacophore model and screen it against a database of pharmacophore models derived from known protein binding sites.

-

Pharmacophore Feature Identification: Identify the key chemical features of this compound, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

-

Pharmacophore Model Generation: Generate a 3D arrangement of these features that is hypothesized to be essential for bioactivity.

-

Database Screening: Screen this pharmacophore model against a database of pre-computed pharmacophore models of protein binding sites (e.g., PharmMapper).

-

Hit Ranking: Rank the protein targets based on the fit score of their binding site pharmacophore to the this compound-derived pharmacophore.

Table 3: Representative Pharmacophore Screening Output

| Target Protein | Fit Score | Matched Features |

| Estrogen Receptor Alpha | 0.85 | 2 H-bond donors, 1 H-bond acceptor, 1 Aromatic ring |

| Glucocorticoid Receptor | 0.82 | 1 H-bond donor, 2 H-bond acceptors, 1 Hydrophobic |

| ... | ... | ... |

4.2.3. Machine Learning-Based Prediction

Machine learning models trained on large datasets of known drug-target interactions can predict novel interactions.

-

Web Server Selection: Utilize publicly available web servers that employ machine learning algorithms for target prediction (e.g., SwissTargetPrediction, SuperPred).

-

Input: Provide the SMILES string of this compound as input.

-

Prediction and Scoring: The server will output a list of predicted targets ranked by a probability or confidence score.

Table 4: Representative Machine Learning Prediction Output

| Target Protein | Prediction Probability | Class |

| Carbonic Anhydrase II | 0.78 | Enzyme |

| Tyrosine-protein kinase ABL1 | 0.75 | Kinase |

| ... | ... | ... |

Phase 3: Hit Prioritization and Analysis

4.3.1. Consensus Scoring

To increase the confidence in the predicted targets, a consensus scoring approach is employed. This involves combining the results from the different in silico methods.

-

Data Integration: Collate the ranked lists of putative targets from reverse docking, pharmacophore screening, and machine learning methods.

-

Rank Aggregation: Apply a rank aggregation algorithm (e.g., Rank-product) to generate a final, consolidated list of high-confidence targets. Targets that consistently appear in the top ranks across multiple methods are prioritized.

4.3.2. Pathway and Gene Ontology (GO) Enrichment Analysis

-

Input: Use the list of high-confidence target proteins as input for a pathway analysis tool (e.g., KEGG, Reactome).

-

Analysis: Identify biological pathways and GO terms that are significantly enriched in the list of predicted targets. This can provide insights into the potential biological processes modulated by this compound.

Potential Signaling Pathways of Interest

Based on the known activities of other natural products with similar structural motifs (coumarins), two potential signaling pathways that this compound might modulate are the apoptosis pathway and fungal stress response pathways.

Apoptosis Signaling Pathway

Many natural products exert their anticancer effects by inducing apoptosis (programmed cell death).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, an Apiose-Containing Scopoletin Glycoside from the Stem Bark of Hymenodictyon excelsum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Hymexelsin (CAS No. 117842-09-8): A Technical Overview for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hymexelsin (CAS No. 117842-09-8) is a naturally occurring coumarin (B35378) glycoside, specifically an apiose-containing scopoletin (B1681571) glycoside, that has been isolated from the stem bark of Hymenodictyon excelsum.[1] While research on this compound is limited, its structural class and the biological activities of related compounds suggest potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the currently available information on this compound, including its chemical properties and a detailed analysis of a computational study evaluating its potential as an anti-prostate cancer agent. This document also addresses the current gaps in experimental data and outlines potential avenues for future research.

Chemical Properties

This compound is a complex glycoside of the coumarin derivative scopoletin. Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 117842-09-8 | N/A |

| Molecular Formula | C₂₁H₂₆O₁₃ | N/A |

| Molecular Weight | 486.42 g/mol | N/A |

| IUPAC Name | 7-[[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy]-6-methoxychromen-2-one | N/A |

| Synonyms | Xeroboside | [1] |

| Class | Coumarin Glycoside | [1] |

| Natural Source | Stem bark of Hymenodictyon excelsum | [1] |

Biological Activity and Potential Therapeutic Applications

Currently, there is a notable absence of published experimental data quantifying the biological activity of this compound, such as IC₅₀ values from in vitro assays or efficacy data from in vivo studies. The primary indication of its potential therapeutic value comes from a computational molecular docking study that investigated phytochemicals from Hymenodictyon excelsum as potential anti-prostate cancer agents.[2]

Potential Anti-Prostate Cancer Activity: A Molecular Docking Study

A study by Rahman et al. explored the therapeutic potential of compounds isolated from Hymenodictyon excelsum, including this compound, against prostate cancer by targeting the androgen receptor (AR). The study utilized computational docking to predict the binding affinity of these phytochemicals to the ligand-binding domain of the AR.

Note: While this compound was identified as a constituent of the plant, the published results of the docking study focused on other compounds from the extract, particularly esculin, and did not provide a specific docking score for this compound.

The general methodology employed in this type of study is outlined below.

-

Receptor Preparation: The three-dimensional structure of the human androgen receptor ligand-binding domain (PDB ID: 1E3G) is obtained from the Protein Data Bank.

-

Ligand Preparation: The 3D structures of the phytochemicals, including this compound, are generated and optimized.

-

Docking Simulation: A molecular docking program, such as Molegro Virtual Docker (MVD), is used to predict the binding conformation and affinity of the ligands to the active site of the AR. The docking process involves an algorithm that searches for the most favorable binding poses based on a scoring function that estimates the free energy of binding.

-

Analysis: The docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to predict the inhibitory potential of the compounds against the AR.

The study concluded that the anthraquinone (B42736) and coumarin constituents of Hymenodictyon excelsum have the potential to exert anti-prostate cancer effects through antagonistic actions on the androgen receptor. However, experimental validation of these computational predictions for this compound is currently lacking.

Synthesis and Isolation

Isolation from Natural Sources

This compound is naturally found in the stem bark of Hymenodictyon excelsum. While a detailed, step-by-step protocol for its isolation is not available in the reviewed literature, the general procedure for isolating natural products from plant materials typically involves the following steps:

Caption: A generalized workflow for the isolation of natural products from plant sources.

Chemical Synthesis

There is no published specific chemical synthesis route for this compound. However, as this compound is a glycoside of scopoletin, understanding the biosynthesis and synthesis of scopoletin provides a foundation for a potential synthetic strategy.

The biosynthesis of scopoletin in plants involves the phenylpropanoid pathway. A simplified representation of this pathway is shown below.

Caption: A simplified schematic of the biosynthesis of scopoletin.

A complete chemical synthesis of this compound would be a multi-step process involving the synthesis of the scopoletin aglycone and the apiose-containing disaccharide, followed by their glycosidic coupling.

Mechanism of Action and Signaling Pathways

There is no direct experimental evidence detailing the mechanism of action or the specific signaling pathways modulated by this compound. The computational study suggests a potential interaction with the androgen receptor, a key component of the androgen signaling pathway, which is crucial in the development and progression of prostate cancer.

Caption: A simplified diagram of the androgen receptor signaling pathway.

Should this compound act as an androgen receptor antagonist, it would likely interfere with this pathway by preventing the binding of androgens to the receptor, thereby inhibiting the downstream signaling cascade that promotes tumor growth.

Future Directions and Conclusion

Key areas for future research include:

-

Isolation and Characterization: Development of a robust and scalable protocol for the isolation of this compound from Hymenodictyon excelsum or the establishment of a total chemical synthesis route.

-

In Vitro Biological Screening: Comprehensive screening of this compound against a panel of cancer cell lines, particularly prostate cancer lines, to determine its cytotoxic and anti-proliferative effects and to calculate IC₅₀ values.

-

Androgen Receptor Binding Assays: Experimental validation of the predicted interaction with the androgen receptor through direct binding assays to determine its affinity and functional activity (agonist versus antagonist).

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.

-

Biopesticide Activity: Given its description as a biopesticide, studies to quantify its efficacy against various pests and to understand its mode of action in these organisms are warranted.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Hymexelsin from Hymenodictyon excelsum Bark

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hymenodictyon excelsum Wall., a member of the Rubiaceae family, is a deciduous tree found in the Himalayan regions of India. The bark of this plant has been traditionally used in medicine for treating various ailments, including tumors, fevers, and inflammatory conditions.[1] Phytochemical analyses have revealed that the stem bark of H. excelsum is a rich source of various bioactive compounds, including coumarins, alkaloids, and tannins.[2][3] One of the notable constituents is Hymexelsin, a coumarin (B35378) apioglucoside of scopoletin.[4][5] Coumarins and their glycosides are known for a wide range of pharmacological activities, making their isolation and characterization a significant area of research for new drug discovery.

This document provides a detailed protocol for the isolation and purification of this compound from the dried bark of Hymenodictyon excelsum. The methodology is based on established techniques for the extraction and purification of coumarin glycosides from plant materials.

Data Presentation

| Compound | Plant Source | Extraction Method | Purification Method | Yield (%) | Reference |

| Scopoletin | Morinda citrifolia L. (Noni) Fruit | Soxhlet | - | 0.93 | |

| Scopoletin | Artemisia annua Stems | - | Column Chromatography & Recrystallization | 0.3 | |

| Scopoletin | Convolvulus pluricaulis | - | - | 0.17 |

Experimental Protocols

This protocol is divided into four main stages: 1) Preparation of Plant Material, 2) Extraction, 3) Purification, and 4) Characterization.

Preparation of Plant Material

1.1. Collection and Authentication: Collect the stem bark of Hymenodictyon excelsum. The plant material should be botanically authenticated by a qualified taxonomist.

1.2. Drying and Grinding: Air-dry the collected bark in the shade to prevent the degradation of thermolabile compounds. Once completely dried, grind the bark into a coarse powder using a mechanical grinder.

Extraction of Crude this compound

This stage aims to extract a broad range of phytochemicals, including this compound, from the powdered bark.

2.1. Solvent Selection: Methanol (B129727) is a suitable solvent for the extraction of polar compounds like coumarin glycosides.

2.2. Soxhlet Extraction:

- Weigh approximately 500 g of the dried, powdered bark of H. excelsum.

- Place the powdered bark in a thimble and insert it into a Soxhlet apparatus.

- Extract the powder with methanol (approximately 2.5 L) for 48-72 hours, or until the solvent in the siphon tube runs clear.

- After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.

Purification of this compound

This multi-step process is designed to isolate this compound from the complex crude extract.

3.1. Liquid-Liquid Partitioning:

- Suspend the crude methanolic extract in distilled water (500 mL).

- Transfer the aqueous suspension to a separating funnel.

- Perform successive partitioning with solvents of increasing polarity to remove unwanted compounds.

- First, partition with n-hexane (3 x 500 mL) to remove non-polar compounds like fats and waxes. Discard the n-hexane fraction.

- Next, partition the remaining aqueous layer with ethyl acetate (B1210297) (3 x 500 mL). This will remove compounds of intermediate polarity.

- Finally, partition the remaining aqueous layer with n-butanol (3 x 500 mL). Coumarin glycosides are typically soluble in n-butanol.

- Collect the n-butanol fractions and concentrate them under reduced pressure to yield a dried n-butanol extract enriched with glycosides.

3.2. Column Chromatography:

- Stationary Phase: Use silica (B1680970) gel (60-120 mesh) as the stationary phase.

- Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

- Sample Loading: Adsorb the dried n-butanol extract onto a small amount of silica gel and load it carefully onto the top of the packed column.

- Elution: Elute the column with a solvent gradient of increasing polarity. A suitable gradient system would be n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and then increasing concentrations of methanol in ethyl acetate.

- Fraction Collection: Collect fractions of approximately 50 mL each and monitor the separation using Thin Layer Chromatography (TLC).

3.3. Thin Layer Chromatography (TLC) Monitoring:

- TLC Plates: Use pre-coated silica gel 60 F254 plates.

- Mobile Phase: A suitable solvent system for developing the TLC plates is ethyl acetate:methanol:water (100:6:4).

- Spotting: Apply a small spot of each collected fraction onto the TLC plate.

- Development: Develop the plate in a TLC chamber saturated with the mobile phase.

- Visualization: After development, dry the plate and visualize the spots under UV light at 365 nm. Coumarins, including this compound, will appear as fluorescent blue spots.

- Pooling Fractions: Combine the fractions that show a prominent spot corresponding to this compound.

3.4. Recrystallization:

- Concentrate the pooled fractions to dryness.

- Dissolve the residue in a minimal amount of hot methanol or ethanol (B145695).

- Allow the solution to cool slowly at room temperature, and then at 4°C to facilitate crystallization.

- Collect the precipitated crystals by filtration.

- Wash the crystals with a small amount of cold solvent and dry them in a desiccator. For coumarins, aqueous ethanol (e.g., 34%) can be an effective recrystallization solvent.

Characterization of this compound

The purity and identity of the isolated this compound should be confirmed using spectroscopic techniques.

4.1. High-Performance Liquid Chromatography (HPLC):

- Column: C18 reversed-phase column.

- Mobile Phase: A gradient of methanol and water.

- Detection: UV detector at a wavelength suitable for coumarins (e.g., around 320-340 nm).

- The purity of the isolated compound can be determined by the presence of a single, sharp peak.

4.2. Spectroscopic Analysis:

- UV-Vis Spectroscopy: To determine the absorption maxima.

- FT-IR Spectroscopy: To identify the functional groups present.

- Mass Spectrometry (MS): To determine the molecular weight.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For the structural elucidation of the compound.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Logical Relationship in Purification

Caption: Purification strategy for this compound.

References

- 1. column-chromatography.com [column-chromatography.com]

- 2. repository.stfi.ac.id [repository.stfi.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an Apiose-Containing Scopoletin Glycoside from the Stem Bark of Hymenodictyon excelsum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A General Protocol for the Development of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Novel Compounds Such as Hymexelsin

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of a robust and reliable analytical method is crucial for the accurate quantification of novel chemical entities in various stages of drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2][3] This application note provides a comprehensive and systematic protocol for developing a stability-indicating HPLC method for the quantification of a novel compound, exemplified here as "Hymexelsin." While a specific, validated method for this compound is not currently available in the public domain, this guide outlines the necessary steps for creating such a method from inception through validation, in accordance with international guidelines.[4][5]

The process of HPLC method development involves a systematic approach to select and optimize chromatographic conditions to achieve the desired separation and quantification of the analyte of interest from any potential impurities or degradation products. This typically includes scouting for appropriate stationary and mobile phases, optimizing separation parameters, and performing a thorough method validation to ensure the reliability of the results.

Experimental Protocols

1. Materials and Reagents

-

Analyte: this compound reference standard of known purity.

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Buffers: Reagent grade phosphate (B84403) salts, acetate (B1210297) salts, or other suitable buffering agents.

-

Acids/Bases: Reagent grade formic acid, acetic acid, ammonium (B1175870) hydroxide (B78521) for pH adjustment.

-

Sample Diluent: A solvent mixture that ensures the stability and solubility of this compound.

2. Instrumentation

A standard HPLC system equipped with the following components is recommended:

-

Degasser

-

Binary or Quaternary Pump

-

Autosampler

-

Thermostatted Column Compartment

-

UV-Vis or Photodiode Array (PDA) Detector

-

Chromatography Data System (CDS) for data acquisition and processing

3. Method Development Workflow

The development of a stability-indicating HPLC method can be broken down into three main stages: method scouting, method optimization, and method validation.

Diagram: HPLC Method Development and Validation Workflow

Caption: A flowchart illustrating the systematic workflow for HPLC method development and validation.

3.1. Method Scouting

The initial phase involves screening various chromatographic parameters to find a suitable starting point for optimization.

-

Analyte Characterization: Before starting, obtain key physicochemical properties of this compound, such as its pKa, logP, and UV-visible spectrum. This information will guide the selection of the column, mobile phase, and detector wavelength.

-